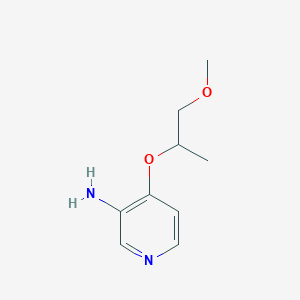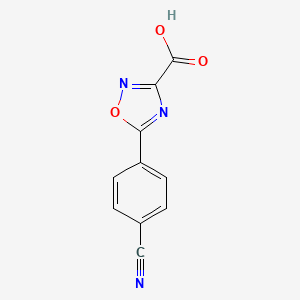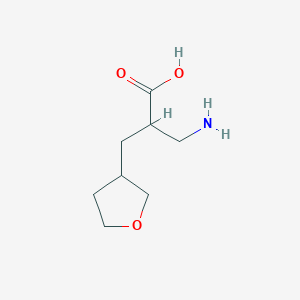
1-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine is a compound that features a pyrazole ring substituted with an amine group and a tetrahydropyran-4-yloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazol-4-amine with 2-(tetrahydro-2H-pyran-4-yloxy)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydropyran-4-yloxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom, used as a protecting group for alcohols in organic synthesis.
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl): A derivative of tetrahydropyran with additional methyl and propenyl groups.
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate: A compound with a similar tetrahydropyran moiety, used in organic synthesis.
Uniqueness
1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine is unique due to the presence of both a pyrazole ring and a tetrahydropyran-4-yloxyethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[2-(oxan-4-yloxy)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O2/c11-9-7-12-13(8-9)3-6-15-10-1-4-14-5-2-10/h7-8,10H,1-6,11H2 |
InChI Key |
MZWGIJJIFGHCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OCCN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)
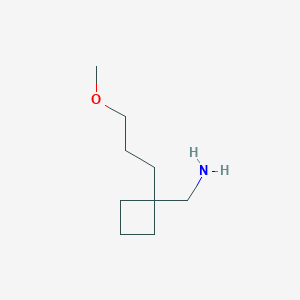


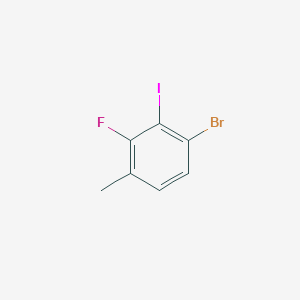


![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)
